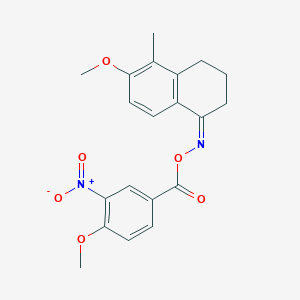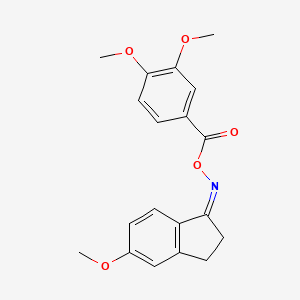![molecular formula C16H11ClN2O3 B3900081 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid CAS No. 114259-73-3](/img/structure/B3900081.png)
5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid
説明
5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzoic acid, commonly known as CQA, is a chemical compound with potential applications in scientific research. CQA is a derivative of 4-hydroxyquinoline, which is a well-known class of compounds with diverse biological activities.
作用機序
The mechanism of action of CQA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CQA has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. It also inhibits the activity of fungal chitin synthase, which is involved in cell wall synthesis. CQA has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It also inhibits the activity of various kinases and transcription factors, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
CQA has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It also modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. CQA has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial for the treatment of diabetes. It also has neuroprotective effects and may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
CQA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. CQA is also relatively inexpensive compared to other compounds with similar biological activities. However, CQA has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. CQA also has poor bioavailability, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for research on CQA. One area of interest is the development of CQA-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of CQA as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of CQA and its effects on various signaling pathways. The development of more efficient synthesis methods and analogs of CQA with improved bioavailability and solubility is also an area of interest.
科学的研究の応用
CQA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. CQA has been tested against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-1-3-11-13(5-6-18-14(11)7-9)19-10-2-4-15(20)12(8-10)16(21)22/h1-8,20H,(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIHFZGBMOICLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326571 | |
| Record name | Benzoic acid, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114259-73-3 | |
| Record name | Benzoic acid, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)
![N'-[(3-methylbenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3900003.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)

![N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B3900041.png)

![3-[(methoxyacetyl)hydrazono]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B3900061.png)
![methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3900067.png)

![butyl 4-({[(2-anilino-2-oxoethyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B3900083.png)
![2-[(4-fluorophenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3900094.png)
![4-methoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900096.png)
![1-(4-bromophenyl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B3900098.png)